molecular formula C15H19NO5 B355708 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid CAS No. 909366-66-1

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid

Cat. No.: B355708
CAS No.: 909366-66-1
M. Wt: 293.31g/mol
InChI Key: WBZMRAHGLRKFCE-UHFFFAOYSA-N
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Description

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is a synthetic organic compound with the molecular formula C15H19NO5 This compound is characterized by the presence of a butanoic acid backbone, an anilino group, and a tetrahydro-2-furanylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid typically involves multiple steps:

    Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with tetrahydro-2-furanylmethanol under acidic conditions to form the tetrahydro-2-furanylmethoxy aniline intermediate.

    Coupling with Butanoic Acid Derivative: The intermediate is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxyl-substituted compound.

Scientific Research Applications

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[3-(methoxy)anilino]-butanoic acid
  • 4-Oxo-4-[3-(ethoxy)anilino]-butanoic acid
  • 4-Oxo-4-[3-(propoxy)anilino]-butanoic acid

Uniqueness

4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]-butanoic acid is unique due to the presence of the tetrahydro-2-furanylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

4-oxo-4-[3-(oxolan-2-ylmethoxy)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c17-14(6-7-15(18)19)16-11-3-1-4-12(9-11)21-10-13-5-2-8-20-13/h1,3-4,9,13H,2,5-8,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZMRAHGLRKFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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